molecular formula C22H17F3N2O3 B11542216 benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11542216
M. Wt: 414.4 g/mol
InChI Key: FAVPWIOAYOWVSE-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring substituted with various functional groups, including an amino group, a cyano group, a methyl group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This method utilizes disulfonic acid imidazolium chloroaluminate as a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed. The use of heterogeneous catalysts and solvent-free conditions are preferred to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Primary amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain proteins by forming hydrogen bonds and other interactions . The compound’s various functional groups allow it to participate in multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and binding properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17F3N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H17F3N2O3/c1-13-18(21(28)29-12-14-5-3-2-4-6-14)19(17(11-26)20(27)30-13)15-7-9-16(10-8-15)22(23,24)25/h2-10,19H,12,27H2,1H3

InChI Key

FAVPWIOAYOWVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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